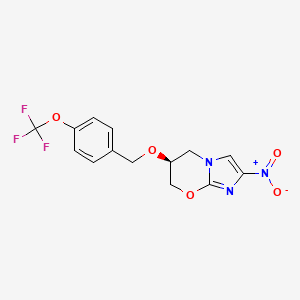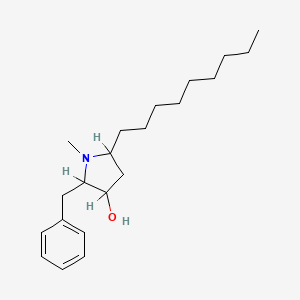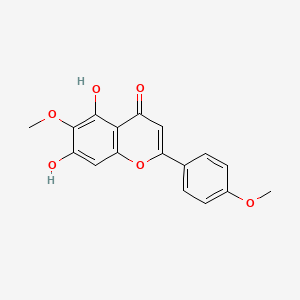
Pectolinarigenin
Overview
Description
Pectolinarigenin is a naturally occurring flavonoid, specifically a flavone, isolated from various plant species, including Cirsium and Linaria vulgaris . This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
Pectolinarigenin (PEC) is an active compound isolated from traditional herbal medicine that has shown potential anti-tumor properties against various types of cancer cells . The primary target of PEC is DNA topoisomerase II alpha (TOP2A) . TOP2A is an enzyme that controls the topologic states of DNA during transcription and is a well-established target for many anticancer drugs .
Mode of Action
PEC acts as a potential TOP2A poison , targeting TOP2A and causing significant DNA damage . It induces G2/M phase cell cycle arrest via the p53 pathway . Simultaneously, PEC performs its unique function by inhibiting the late autophagic flux . The blocking of autophagy leads to the inhibition of proliferation of bladder urothelial carcinoma (BLCA) and further enhances the DNA damage effect of PEC .
Biochemical Pathways
PEC affects several biochemical pathways. It regulates the DNA damage/autophagy pathways . PEC shows the down-regulation of the PI3K/AKT/mTOR pathway , which is a major regulator of autophagic and apoptotic cell death in cancer cells . This leads to the down-regulation of p-4EBP1, p-p70S6K, and p-eIF4E in PEC treated cells when compared with the untreated cells .
Result of Action
The result of PEC’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This arises from the loss of mitochondrial transmembrane potential, reactive oxygen species, and the altered expression of apoptosis-associated proteins . In addition, PEC impairs the migration and invasion of cancer cells .
Action Environment
It is known that pec can intensify the cytotoxic effect of gemcitabine (gem) on blca cells in vivo and in vitro , suggesting that the presence of other drugs can influence the efficacy of PEC
Biochemical Analysis
Biochemical Properties
Pectolinarigenin interacts with various enzymes, proteins, and other biomolecules. It has been found to target DNA topoisomerase II alpha (TOP2A), causing significant DNA damage . It also has the ability to inhibit the late autophagic flux . This compound has been associated with the regulation of sterol regulatory element-binding proteins (SREBPs) and cellular lipid levels .
Cellular Effects
This compound has shown potential anti-tumor properties against various types of cancer cells . It can induce G2/M phase cell cycle arrest via the p53 pathway . It also has the ability to impair the migration and invasion of melanoma cells . This compound has been found to reduce the expression of sterol regulatory element-binding proteins and cellular lipid levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a potential DNA topoisomerase II alpha (TOP2A) poison, targeting TOP2A and causing significant DNA damage . It also inhibits the late autophagic flux . This compound reduces the activity of SRE-containing fatty acid synthase (FAS) promoter and the mRNA expressions of SREBP target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to regulate tumor-associated proteins in AGS-xenograft BALB/c nude mice . It was found to regulate 6 out of 582 proteins in vivo and in vitro in the same way .
Dosage Effects in Animal Models
In animal models, this compound therapy has been found to reduce tumor growth and tumor weight in a dose-dependent manner . Body weight did not significantly change in any of the groups .
Metabolic Pathways
This compound is involved in the 7-O-glucuronidation metabolic pathway in human tissues . The key contributing enzymes responsible for this compound-7-O-glucuronidation in human liver are UGT1A1, 1A3, and 1A9 .
Subcellular Localization
It has been found that this compound affects cellular lipid levels by affecting SREBPs
Preparation Methods
Synthetic Routes and Reaction Conditions: Pectolinarigenin can be synthesized through several methods. One common approach involves the extraction from plant sources followed by purification using techniques such as silica gel and Sephadex LH-20 column chromatography . The structure is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification processes. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Pectolinarigenin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can produce a range of derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, diabetes, and cancer
Comparison with Similar Compounds
Pectolinarigenin is structurally similar to other flavonoids such as:
Acacetin: Lacks the methoxy group at the 6-position but shares similar biological activities.
Hispidulin: Contains an additional hydroxyl group, enhancing its antioxidant properties.
Scutellarein: Has multiple hydroxyl groups, contributing to its potent biological effects.
Uniqueness: this compound stands out due to its specific combination of methoxy and hydroxyl groups, which confer unique biological activities and make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLHGCIAUEJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199960 | |
| Record name | Pectolinarigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-12-7 | |
| Record name | Pectolinarigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pectolinarigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pectolinarigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pectolinarigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECTOLINARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3UZ1K35N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


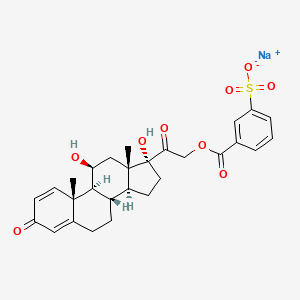
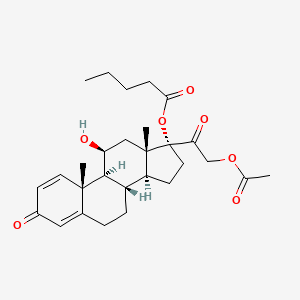
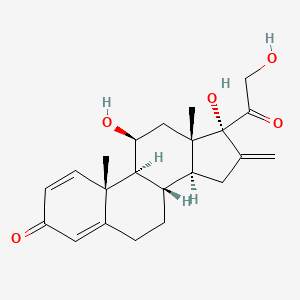


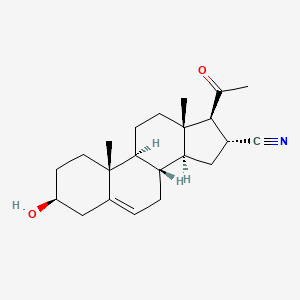
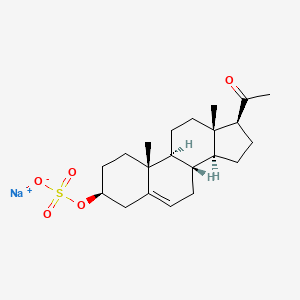
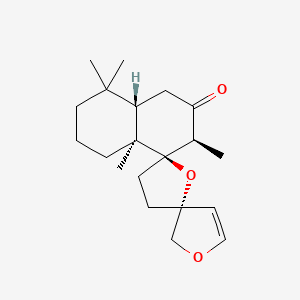
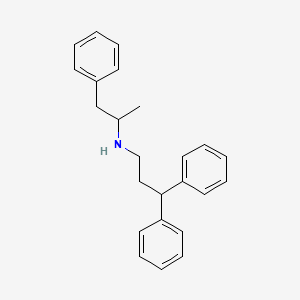
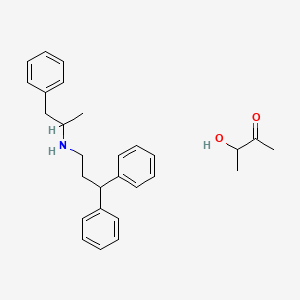
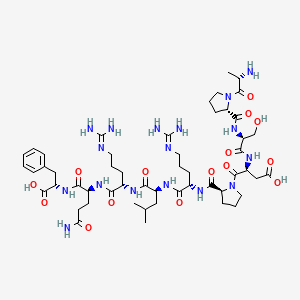
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)
